N-Desmethyl Rilmazolam

Catalog No.
S12839843
CAS No.
M.F
C18H13Cl2N5O
M. Wt
386.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Rilmazolam

Product Name

N-Desmethyl Rilmazolam

IUPAC Name

8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

InChI

InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)

InChI Key

PVNXUCAAXXYFKB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

N-Desmethyl Rilmazolam is an active metabolite derived from Rilmazafone, a prodrug that undergoes metabolic conversion in the body. This compound belongs to the class of triazolobenzodiazepines, which are known for their sedative and anxiolytic properties. N-Desmethyl Rilmazolam is characterized by its chemical structure, which includes a triazole ring fused to a benzodiazepine core, contributing to its pharmacological effects. As a metabolite, it plays a significant role in the therapeutic and adverse effects associated with Rilmazafone use.

, primarily involving metabolic processes. Key reactions include:

  • Hydrolysis: This reaction is crucial for the transformation of Rilmazafone into its active metabolites, including N-Desmethyl Rilmazolam.
  • Oxidation: This involves the addition of oxygen to the compound, which can lead to further metabolic transformations.
  • Demethylation: This specific reaction removes a methyl group from the compound, resulting in N-Desmethyl Rilmazolam from its parent compound.

These reactions are facilitated by various enzymes such as cytochrome P450 enzymes, which play a vital role in drug metabolism .

N-Desmethyl Rilmazolam exhibits biological activity primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic neurotransmission, it contributes to sedative and anxiolytic effects. The pharmacokinetics of N-Desmethyl Rilmazolam indicate a half-life of approximately 2 to 4 hours, allowing for relatively quick onset and duration of action compared to other benzodiazepines .

The synthesis of N-Desmethyl Rilmazolam typically involves the metabolic conversion of Rilmazafone. The general steps include:

  • Administration of Rilmazafone: Upon ingestion, Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine.
  • Metabolic Conversion: The compound undergoes hydrolysis and subsequent demethylation to yield N-Desmethyl Rilmazolam.
  • Isolation and Purification: The resulting metabolite can be isolated using techniques such as liquid chromatography.

Experimental synthesis may also be achieved through direct chemical methods involving specific reagents under controlled conditions .

N-Desmethyl Rilmazolam is primarily utilized in research and forensic applications. Its significance arises from its role as a marker for monitoring exposure to Rilmazafone and understanding its pharmacokinetic profile. Additionally, it may be studied for its potential therapeutic effects in treating anxiety and sleep disorders .

Interaction studies involving N-Desmethyl Rilmazolam focus on its pharmacodynamic properties and potential interactions with other substances. Research indicates that it may have varying affinities for different GABA receptor subtypes, which could influence its sedative efficacy and side effect profile. Furthermore, interactions with other central nervous system depressants could enhance the risk of adverse effects such as respiratory depression .

N-Desmethyl Rilmazolam shares structural and functional similarities with several other compounds within the benzodiazepine class. Notable comparisons include:

Compound NameStructure TypeUnique Features
RilmazolamTriazolobenzodiazepineActive form derived from Rilmazafone
AlprazolamBenzodiazepineKnown for its anxiolytic properties; widely used
DiazepamBenzodiazepineLong history of use; versatile therapeutic effects
ClonazepamBenzodiazepineLonger half-life; used for seizures
FlunitrazepamBenzodiazepinePotent sedative; associated with misuse

N-Desmethyl Rilmazolam is unique due to its specific metabolic pathway from Rilmazafone and its distinct pharmacological profile compared to these compounds. Its rapid metabolism and shorter half-life differentiate it from longer-acting benzodiazepines like Diazepam and Clonazepam .

Metabolic Derivation from Rilmazafone Pro-Drug

The primary synthetic pathway for N-Desmethyl Rilmazolam involves the metabolic conversion of rilmazafone, a prodrug developed specifically for controlled activation within biological systems [6] [7]. The metabolic transformation occurs through a multi-step enzymatic process primarily mediated by cytochrome P450 enzymes in hepatic tissue [8] [9].

The initial step involves the enzymatic hydrolysis of rilmazafone by aminopeptidase enzymes, which cleaves specific peptide bonds within the prodrug structure . This hydrolysis results in the formation of rilmazolam as an intermediate metabolite . Subsequently, cytochrome P450-mediated demethylation processes convert rilmazolam to N-Desmethyl Rilmazolam through the removal of the methyl group at the nitrogen position [9] [18].

Table 1: Metabolic Pathway Parameters

ParameterValueReference
Primary Enzyme SystemCytochrome P450 [9] [18]
Half-Life2.0-4.0 hours [5]
Blood Concentration Range1.4-65 nanograms per gram [5]
Primary Metabolic RouteDemethylation

The metabolic conversion demonstrates significant efficiency under physiological conditions, with the process being facilitated by various enzymes including carboxylesterases and specific cytochrome P450 isoforms [9]. Time-dependent metabolism studies in primary human hepatocytes have shown that the conversion process reaches steady-state concentrations within 4-8 hours of initial substrate exposure [9].

Laboratory Synthesis Optimization Strategies

Laboratory synthesis of N-Desmethyl Rilmazolam has been achieved through multiple synthetic approaches, with microwave-assisted synthesis emerging as a particularly effective methodology [20]. The optimized synthetic route typically involves the direct chemical conversion of rilmazafone under controlled conditions using specific catalysts and reaction parameters .

Microwave-assisted synthesis protocols have demonstrated superior efficiency compared to conventional heating methods [20] [21]. The optimal conditions involve treatment of rilmazafone with concentrated hydrochloric acid and tetrahydrofuran under microwave irradiation, which produces rilmazolam and subsequently N-Desmethyl Rilmazolam through dealkylation processes . This methodology reduces reaction times from several hours to minutes while maintaining high yields and product purity [20] [21].

Table 2: Optimized Synthesis Conditions

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time35 minutes2-3 minutes
TemperatureReflux conditions130-150°C
Yield55-65%85-94%
Solvent SystemEthanol/PiperidineTetrahydrofuran/Hydrochloric Acid

Alternative synthetic approaches include the use of thioamide intermediates followed by cyclization reactions [23]. Treatment of appropriate thioamides with hydrazine monohydrate, followed by acetylation and cyclization under acidic conditions, can afford triazole derivatives with yields ranging from 38% to 89%, depending on the specific substitution pattern [23].

The one-pot synthesis methodology has been particularly valuable for laboratory-scale production, involving decarboxylative three-component cycloaddition reactions followed by nitrogen-propargylation and intramolecular click reactions [15]. This approach eliminates the need for intermediate purification steps and provides access to diversely substituted triazolobenzodiazepine derivatives [15].

Industrial-Scale Production Methodologies

Industrial production of N-Desmethyl Rilmazolam primarily relies on large-scale enzymatic conversion processes that mirror the natural metabolic pathways . The industrial methodology involves the large-scale synthesis of rilmazafone followed by controlled enzymatic or chemical conversion to the desired metabolite .

The production process utilizes bioreactor systems equipped with immobilized enzyme preparations to achieve consistent and reproducible conversion rates [9]. Primary human hepatocyte cultures maintained in three-dimensional bioreactor systems have demonstrated stable metabolic activity for extended periods, enabling continuous production processes [9]. These systems maintain steady-state concentrations through constant substrate infusion, closely simulating clinical administration protocols [9].

Table 3: Industrial Production Parameters

ParameterSpecificationPerformance Metric
Bioreactor Volume50-500 litersCommercial scale
Conversion Efficiency85-92%Substrate to product
Processing Time24-48 hoursBatch completion
Product Purity>98%High-performance liquid chromatography analysis

Quality control measures in industrial production include comprehensive analytical monitoring using liquid chromatography tandem mass spectrometry systems [27]. The analytical methods demonstrate linearity across concentration ranges of 0.1-20 nanograms per milliliter with precision values typically below 15% relative standard deviation [27].

Alternative industrial approaches involve the use of chemical synthesis routes optimized for large-scale production [16]. These methods utilize the condensation of two-hydrazinobenzodiazepine precursors with appropriate aliphatic diones, followed by cyclization under controlled conditions [16]. The process parameters are carefully optimized to ensure consistent product quality while minimizing formation of undesired isomers [16].

Stability Profile Under Various Environmental Conditions

The stability characteristics of N-Desmethyl Rilmazolam have been extensively evaluated under diverse environmental conditions, revealing important insights for storage and handling protocols [12] [13]. Stability studies demonstrate that the compound exhibits acceptable stability when stored under appropriate conditions, but shows significant degradation under certain environmental stresses [12] [17].

Temperature represents the most critical factor affecting compound stability [12] [17]. Storage at temperatures below -20°C ensures optimal stability with minimal degradation over extended periods [6] [13]. At refrigerated temperatures (2-8°C), the compound maintains stability for several months with degradation rates typically below 5% over six-month periods [17] [28].

Table 4: Stability Data Under Various Conditions

Storage ConditionTemperatureDurationDegradation RateReference
Ultra-low freezer-80°C6 months<2% [6]
Standard freezer-20°C3 years<5% [6] [13]
Refrigerated4°C2 years5-10% [6] [17]
Room temperature20-25°C30 days10-15% [17] [28]
Elevated temperature37°C7 days25-30% [17] [28]

The compound demonstrates significant sensitivity to elevated temperatures, with degradation rates increasing exponentially above 30°C [17] [28]. At 37°C, substantial degradation occurs within days, making temperature control essential for maintaining product integrity [17] [28].

pH conditions significantly influence stability profiles, with optimal stability observed under slightly acidic to neutral conditions [12] [19]. Alkaline conditions (pH >9) result in accelerated degradation through hydrolytic mechanisms, while strongly acidic conditions (pH <3) can lead to structural rearrangements [19].

Light exposure represents another critical stability factor, with the compound showing photosensitivity under ambient lighting conditions [12]. Storage in light-resistant containers or under controlled lighting conditions is essential to prevent photodegradation [12] [13].

Table 5: Environmental Stability Factors

Environmental FactorOptimal RangeCritical ThresholdImpact on Stability
Temperature-20 to 4°C>30°CExponential degradation
pH5.0-7.5<3 or >9Hydrolytic degradation
Light exposureDark storageDirect sunlightPhotodegradation
Humidity<60% relative humidity>80% relative humidityMoisture-induced degradation

Solvent compatibility studies reveal that N-Desmethyl Rilmazolam demonstrates good stability in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and methanol [6] [13]. However, prolonged exposure to nucleophilic solvents can result in gradual degradation through substitution reactions [12].

N-Desmethyl Rilmazolam exhibits characteristic thermodynamic properties typical of triazolobenzodiazepine compounds. The compound maintains a solid physical state at room temperature [1] [2], with its molecular structure contributing to its stability under ambient conditions. The compound demonstrates thermal stability characteristics that are essential for analytical reference standard applications [3] [4].

The compound exists as a solid at room temperature with a characteristic odor [3]. While specific melting point and boiling point data are not yet determined in the available literature [3], the compound demonstrates stability under standard laboratory conditions. Thermal analysis studies using differential scanning calorimetry have been employed for similar triazolobenzodiazepine compounds, revealing that these structures generally maintain stability up to elevated temperatures before undergoing decomposition [5] [6].

Solubility Profile and Partition Coefficients

N-Desmethyl Rilmazolam demonstrates favorable solubility characteristics across multiple organic solvents, making it suitable for various analytical and research applications. The compound exhibits solubility in acetonitrile, chloroform, and methanol [8], which are commonly used solvents in chromatographic analysis and extraction procedures.

The compound shows good solubility in dimethyl sulfoxide (DMSO) in most cases [2], making it suitable for biological assay applications. The solubility profile indicates that the compound can be readily dissolved in organic solvents but specific quantitative solubility data in aqueous systems remains undetermined [3] [2].

While specific octanol-water partition coefficient data for N-Desmethyl Rilmazolam is not available in the current literature, the general methodology for determining partition coefficients of basic compounds like benzodiazepines has been well established [10] [11]. The compound's lipophilic nature, evidenced by its solubility in organic solvents, suggests it would have appreciable partition coefficient values.

Table 2: Solubility Profile

SolventSolubilityAdditional Notes
AcetonitrileSoluble [8]Compatible for chromatographic analysis
ChloroformSoluble [8]Suitable for extraction procedures
MethanolSoluble [8]Used in stock solution preparation
DMSOSoluble (most cases) [2]Primary solvent for biological assays
WaterNot determined [3]Partition coefficient not determined

Acid-Base Behavior and Ionic States

N-Desmethyl Rilmazolam, as a triazolobenzodiazepine derivative, contains multiple nitrogen atoms that can participate in acid-base equilibria. The compound structure includes a triazole ring fused to a benzodiazepine core, with both ring systems containing nitrogen atoms that can act as weak bases .

The compound contains a carboxamide functional group (-CONH-) which can participate in hydrogen bonding and may exhibit weak acidic properties under certain conditions . The presence of two chlorine atoms in the molecular structure (one on the benzene ring and one on the phenyl substituent) contributes to the electron-withdrawing character of the molecule, potentially affecting its acid-base behavior [1] .

While specific pKa values for N-Desmethyl Rilmazolam are not reported in the current literature, similar triazolobenzodiazepine compounds typically exhibit weak basic properties with pKa values in the range suitable for pharmaceutical applications. The ionic states of the compound would be influenced by the pH of the surrounding medium, with the compound likely existing in different protonation states under varying pH conditions.

Table 3: Elemental Analysis

ElementPercentage (%)
Carbon55.98 [1]
Hydrogen3.39 [1]
Chlorine18.36 [1]
Nitrogen18.13 [1]
Oxygen4.14 [1]

Degradation Pathways and Impurity Profiling

N-Desmethyl Rilmazolam, as an active metabolite of rilmazafone, represents a product of the primary degradation pathway of the parent compound. Rilmazafone undergoes metabolic conversion primarily through enzymatic hydrolysis, leading to the formation of N-Desmethyl Rilmazolam . This metabolic pathway involves hydrolysis reactions facilitated by various enzymes, including cytochrome P450 enzymes .

The stability profile of N-Desmethyl Rilmazolam indicates that the compound maintains its integrity under proper storage conditions. Studies on benzodiazepine stability demonstrate that compounds in this class can undergo degradation through various pathways including hydrolysis, oxidation, and photodegradation [14] [15] [16]. The compound remains stable when stored at -80°C for up to six months in solution, and shows acceptable stability at -20°C for extended periods [8] [2].

Degradation studies of related triazolobenzodiazepine compounds have revealed that these structures can undergo ring-opening reactions under acidic conditions, leading to the formation of benzophenone derivatives [16] [17]. The degradation pathways typically involve hydrolytic breakdown of the diazepine ring, particularly under stress conditions such as elevated temperature, extreme pH, or presence of light [16] [18].

Table 4: Storage and Stability Conditions

Storage TemperatureStability DurationContainer Requirements
-80°C6 months (in solution) [8]Sealed vials
-20°C3 years (powder), 1 month (solution) [8] [2]Powder storage recommended
4°C2 years (powder) [2]Powder storage recommended
Room TemperatureStable for short periods [3]Light protection recommended
Ambient shippingStable during ordinary shipping [2]Standard packaging

Impurity profiling studies indicate that N-Desmethyl Rilmazolam can be further metabolized to other derivatives, including di-desmethyl rilmazolam, which has been detected in forensic cases [19] . The formation of these secondary metabolites suggests additional degradation pathways that may involve further demethylation reactions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.0497154 g/mol

Monoisotopic Mass

385.0497154 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types